2-Bromo-6-((trifluoromethyl)thio)benzo[d]thiazole
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Overview
Description
2-Bromo-6-((trifluoromethyl)thio)benzo[d]thiazole is a chemical compound with the molecular formula C8H3BrF3NS. It is a member of the benzo[d]thiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a bromine atom and a trifluoromethylthio group attached to the benzo[d]thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-((trifluoromethyl)thio)benzo[d]thiazole typically involves the bromination of 6-((trifluoromethyl)thio)benzo[d]thiazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-((trifluoromethyl)thio)benzo[d]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the trifluoromethylthio group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzo[d]thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include debrominated benzo[d]thiazoles or reduced trifluoromethylthio derivatives.
Scientific Research Applications
2-Bromo-6-((trifluoromethyl)thio)benzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-((trifluoromethyl)thio)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethylthio group contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can inhibit or modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
- 6-Bromo-2-methylbenzo[d]thiazole
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
Uniqueness
2-Bromo-6-((trifluoromethyl)thio)benzo[d]thiazole is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C8H3BrF3NS2 |
---|---|
Molecular Weight |
314.1 g/mol |
IUPAC Name |
2-bromo-6-(trifluoromethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3BrF3NS2/c9-7-13-5-2-1-4(3-6(5)14-7)15-8(10,11)12/h1-3H |
InChI Key |
KBVGXLKCCCECIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)SC(=N2)Br |
Origin of Product |
United States |
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